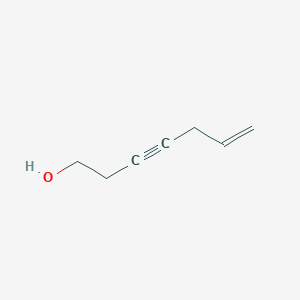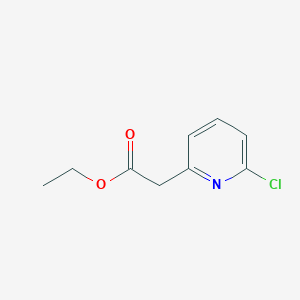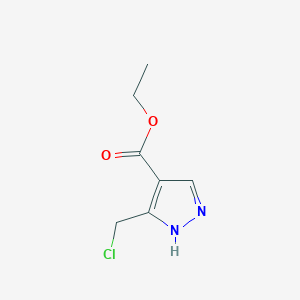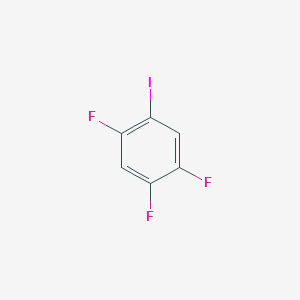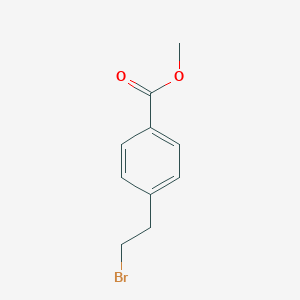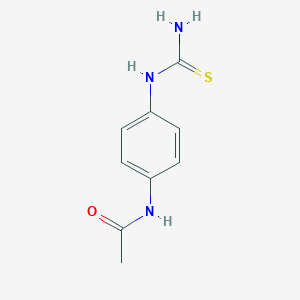
Amediplase
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amediplase is a thrombolytic agent that has been developed for the treatment of acute ischemic stroke. It is a genetically engineered protein that has been designed to dissolve blood clots in the brain, which can cause a stroke. Amediplase is a promising drug that has the potential to revolutionize the treatment of stroke, which is one of the leading causes of death and disability worldwide.
Mechanism of Action
Amediplase works by converting plasminogen, an inactive protein in the blood, into plasmin, an active enzyme that dissolves blood clots. Amediplase specifically targets the blood clots in the brain, which can cause a stroke. By dissolving these blood clots, amediplase can restore blood flow to the affected area of the brain, which can prevent further damage and improve outcomes for patients.
Biochemical and Physiological Effects:
Amediplase has a number of biochemical and physiological effects on the body. It increases the activity of plasmin, which can lead to the dissolution of blood clots. It also activates the fibrinolytic system, which helps to prevent the formation of new blood clots. Amediplase can also increase blood flow to the affected area of the brain, which can improve outcomes for patients.
Advantages and Limitations for Lab Experiments
Amediplase has a number of advantages and limitations for lab experiments. One advantage is that it is a highly specific drug that targets blood clots in the brain. This makes it an ideal drug for studying the mechanisms of stroke and the effects of thrombolytic agents. However, one limitation is that it can be difficult to produce and purify the protein for use in experiments.
Future Directions
There are a number of future directions for the development and use of amediplase. One direction is to optimize the dosing and administration of the drug to improve outcomes for patients. Another direction is to develop new formulations of the drug that can be administered more easily and effectively. Additionally, researchers are exploring the use of amediplase in other conditions, such as pulmonary embolism and deep vein thrombosis.
In conclusion, amediplase is a promising drug that has the potential to revolutionize the treatment of stroke. It is a highly specific drug that targets blood clots in the brain and has been shown to be safe and effective in clinical trials. While there are still challenges to overcome, the future looks bright for the development and use of amediplase.
Synthesis Methods
Amediplase is synthesized using recombinant DNA technology. The gene that codes for the protein is inserted into a host cell, which then produces the protein. The protein is then purified and formulated into a drug that can be administered to patients.
Scientific Research Applications
Amediplase has been extensively studied in preclinical and clinical trials. In preclinical studies, amediplase has been shown to effectively dissolve blood clots in animal models of stroke. In clinical trials, amediplase has been shown to be safe and effective in patients with acute ischemic stroke.
properties
CAS RN |
151912-11-7 |
|---|---|
Molecular Formula |
C22H18O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(3S,4S,12S,13S)-3,4,12,13-tetrahydronaphtho[1,2-b]phenanthrene-3,4,12,13-tetrol |
InChI |
InChI=1S/C22H18O4/c23-19-8-7-13-15(20(19)24)6-5-11-9-17-12-3-1-2-4-14(12)21(25)22(26)18(17)10-16(11)13/h1-10,19-26H/t19-,20-,21-,22-/m0/s1 |
InChI Key |
YQINXCSNGCDFCQ-CMOCDZPBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@@H]([C@H](C3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O)O)O |
SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
Other CAS RN |
151910-75-7 |
synonyms |
amediplase CGP 42935 K2tu-PA MEN 9036 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate](/img/structure/B179062.png)

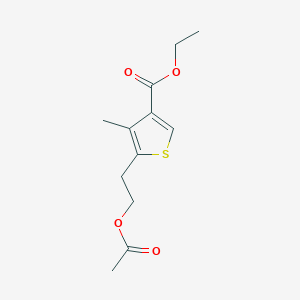

![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)
